molecular formula C7H7NaO B075617 Sodium p-cresolate CAS No. 1121-70-6

Sodium p-cresolate

Cat. No. B075617
CAS RN: 1121-70-6
M. Wt: 130.12 g/mol
InChI Key: ZECBPBHBGNLLMU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium p-cresolate, also known as sodium para-cresolate, is a chemical compound that belongs to the class of cresols. It is a white crystalline powder with a characteristic phenolic odor. Sodium p-cresolate is commonly used in the chemical industry as an intermediate for the production of various chemicals, including resins, dyes, and pharmaceuticals. In recent years, sodium p-cresolate has gained attention in the scientific community for its potential applications in research.

Mechanism Of Action

The mechanism of action of Sodium p-cresolate p-cresolate is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins in the body. Sodium p-cresolate has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, by disrupting their cell membranes.
Biochemical and Physiological Effects:
Sodium p-cresolate has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. Sodium p-cresolate has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, Sodium p-cresolate p-cresolate has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibacterial and antifungal agents.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Sodium p-cresolate p-cresolate in lab experiments is its relatively low cost and easy availability. Sodium p-cresolate is also stable under a wide range of conditions, making it a versatile reagent for various chemical reactions. However, Sodium p-cresolate p-cresolate can be toxic if ingested or inhaled, and proper safety precautions should be taken when handling it.

Future Directions

There are several potential future directions for research on Sodium p-cresolate p-cresolate. One area of research is the development of new drugs and therapies based on the antimicrobial, antioxidant, and anti-inflammatory properties of Sodium p-cresolate p-cresolate. Another area of research is the use of Sodium p-cresolate p-cresolate as a reagent in the synthesis of new organic compounds. Finally, further studies are needed to fully understand the mechanism of action of Sodium p-cresolate p-cresolate and its potential applications in scientific research.

Scientific Research Applications

Sodium p-cresolate has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antioxidant, and anti-inflammatory properties, making it a promising candidate for the development of new drugs and therapies. Sodium p-cresolate has also been used as a reagent in various chemical reactions, including the synthesis of organic compounds.

properties

CAS RN

1121-70-6

Product Name

Sodium p-cresolate

Molecular Formula

C7H7NaO

Molecular Weight

130.12 g/mol

IUPAC Name

sodium;4-methylphenolate

InChI

InChI=1S/C7H8O.Na/c1-6-2-4-7(8)5-3-6;/h2-5,8H,1H3;/q;+1/p-1

InChI Key

ZECBPBHBGNLLMU-UHFFFAOYSA-M

Isomeric SMILES

CC1=CC=C(C=C1)[O-].[Na+]

SMILES

CC1=CC=C(C=C1)[O-].[Na+]

Canonical SMILES

CC1=CC=C(C=C1)[O-].[Na+]

Other CAS RN

1121-70-6

Related CAS

106-44-5 (Parent)

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-methylphenol (3.73 g, 0.035 mol) is dissolved in 10 mL THF and added dropwise to a suspension of sodium hydride (0.83 g, 0.035 mol) in 60 mL THF to produce sodium 4-methyl phenoxide. HOC6H4SO2NNaSO2CF3 (4.06 g, 0.012 mol) is dissolved in 50 mL THF and added dropwise to a suspension of sodium hydride (0.30 g, 0.012 mol) and tetra(n-butyl)ammonium bromide (0.4 g) in 50 mL THF and stirred for 16 hours to produce a sodium phenoxide solution of the sulfonimide NaOC6H4SO2NNaSO2CF3.
Quantity
3.73 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

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